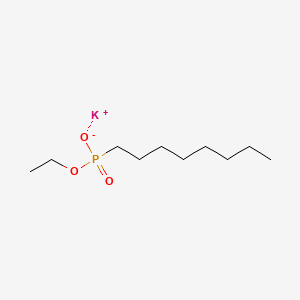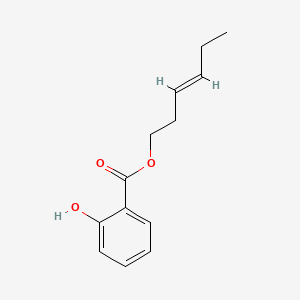
3-Hexenyl salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 . It is a colorless to pale yellow liquid with a strong, fresh, leafy scent and a sweet undertone. This compound is commonly used in the fragrance industry to impart a floral or leafy note to various products such as shampoos and soaps .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hexenyl salicylate is typically synthesized through an esterification reaction between cis-3-Hexenol and salicylic acid . This reaction is often catalyzed by strong acids such as sulfuric acid or acid resins . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The use of azeotropic distillation helps in removing water formed during the reaction, thereby driving the reaction to completion. The product is then purified through distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexenyl salicylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or other substituted products depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Hexenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Widely used in the fragrance industry to formulate perfumes, soaps, and shampoos .
Wirkmechanismus
The mechanism of action of 3-Hexenyl salicylate involves its interaction with various molecular targets:
Molecular Targets: It can interact with olfactory receptors, eliciting a sensory response.
Pathways Involved: The compound may activate signaling pathways related to plant defense mechanisms, leading to the production of secondary metabolites.
Vergleich Mit ähnlichen Verbindungen
- cis-3-Hexenyl acetate
- cis-3-Hexenol
- Benzyl salicylate
- Amyl salicylate
Comparison:
- cis-3-Hexenyl acetate: Similar in structure but has an acetate group instead of a salicylate group, resulting in a different scent profile.
- cis-3-Hexenol: Lacks the ester group, making it more volatile and giving it a stronger grassy scent.
- Benzyl salicylate: Contains a benzyl group, providing a more floral and less green scent.
- Amyl salicylate: Has an amyl group, offering a softer and more orchid-like fragrance .
3-Hexenyl salicylate stands out due to its unique combination of a fresh, leafy scent with a sweet undertone, making it highly valued in the fragrance industry.
Eigenschaften
CAS-Nummer |
68141-22-0 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
[(E)-hex-3-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |
InChI-Schlüssel |
IEPWIPZLLIOZLU-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCOC(=O)C1=CC=CC=C1O |
Kanonische SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1O |
Dichte |
1.052 - 1.067 |
Physikalische Beschreibung |
Liquid Clear colorless liquid / Green balsamic |
Löslichkeit |
Practically insoluble or insoluble Freely soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
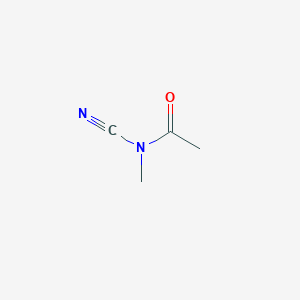
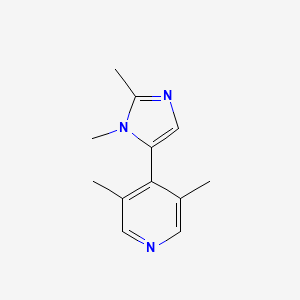
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
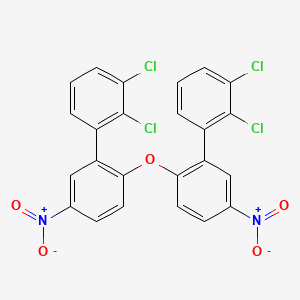
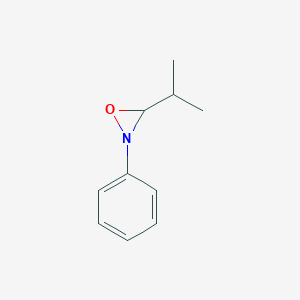
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
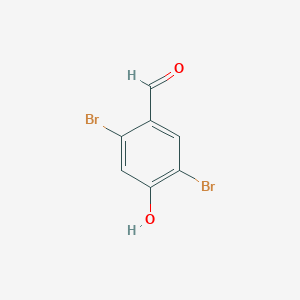
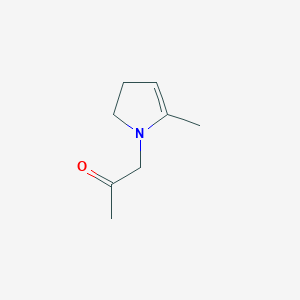
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
